molecular formula C11H7F3N2O4 B086211 Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate CAS No. 13544-05-3

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Cat. No.: B086211
CAS No.: 13544-05-3
M. Wt: 288.18 g/mol
InChI Key: HDRIGUQRECFCAK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and cyano groups can participate in various biochemical reactions, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in research and potential therapeutic applications .

Biological Activity

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS No. 13544-05-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Functional Groups : The presence of a cyano group, a nitro group, and a trifluoromethyl group.
  • Molecular Formula : C11H8F3N2O4
  • Molecular Weight : 302.21 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The mechanisms include:

  • Enzyme Inhibition : The cyano and nitro groups can participate in biochemical reactions that inhibit enzyme activity. For example, compounds with similar structures have shown inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are implicated in various cancers .
  • Protein Interaction : The compound may alter protein functions through binding interactions, potentially affecting signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance:

  • BCAT Inhibition : A related study identified several compounds as potent inhibitors of BCAT1/2, with IC50 values indicating effective inhibition at low concentrations (below 20 μM) . This suggests that this compound could be explored for similar applications.

Enzyme Modulation

The compound's ability to modulate enzyme activity has been highlighted in various research contexts:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical to cancer cell proliferation, suggesting potential therapeutic applications in oncology .

Study on Trifluoromethyl Compounds

A review of FDA-approved drugs containing trifluoromethyl groups indicated that these compounds often exhibit enhanced bioactivity compared to their non-fluorinated counterparts. Notably, the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors targeting various biological pathways .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential BCAT inhibitor
Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetateStructureSimilar mechanism of action
Methyl 2-cyano-2-[3-nitro-4-(trifluoromethyl)phenyl]acetateStructureInvestigated for anticancer properties

Properties

IUPAC Name

methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c1-20-10(17)8(5-15)7-3-2-6(11(12,13)14)4-9(7)16(18)19/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIGUQRECFCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379535
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-05-3
Record name Methyl α-cyano-2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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